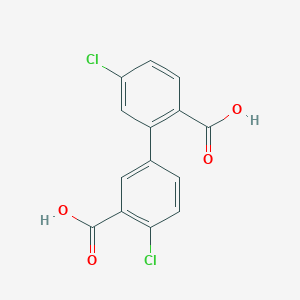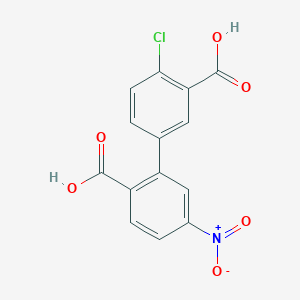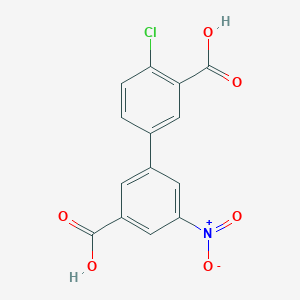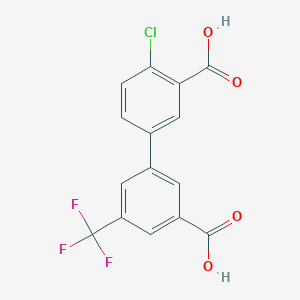![molecular formula C17H14FNO3 B6409642 2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95% CAS No. 1261914-61-7](/img/structure/B6409642.png)
2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid, also known as 3-Cyclopropylaminocarbonyl-2-fluorobenzoic acid (CPFBA), is an organic compound with the molecular formula C11H10FNO3. CPFBA is a white crystalline solid that is soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide (DMSO). CPFBA has been used in a variety of scientific research applications, including drug discovery, organic synthesis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
CPFBA has been used in a variety of scientific research applications, including drug discovery, organic synthesis, and biochemistry. In drug discovery, CPFBA has been used as a starting material for the synthesis of novel small molecule inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH). In organic synthesis, CPFBA has been used as a precursor for the synthesis of a variety of heterocyclic compounds. In biochemistry, CPFBA has been used to study the role of DHODH in the regulation of the cell cycle and in the regulation of cell death.
Wirkmechanismus
CPFBA is a reversible inhibitor of DHODH, which is an enzyme involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, CPFBA prevents the synthesis of pyrimidine nucleotides, which are necessary for DNA replication and cell proliferation. In addition, CPFBA has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-dependent apoptosis pathways.
Biochemical and Physiological Effects
CPFBA has been shown to inhibit the proliferation of a variety of cancer cell lines in vitro, including human breast cancer cells, human lung cancer cells, and human colon cancer cells. In addition, CPFBA has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-dependent apoptosis pathways.
Vorteile Und Einschränkungen Für Laborexperimente
CPFBA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in a variety of organic solvents. Additionally, it is a reversible inhibitor of DHODH, which allows for the regulation of pyrimidine nucleotide synthesis. However, CPFBA can be toxic to cells in high concentrations, and it must be handled carefully in the laboratory.
Zukünftige Richtungen
The potential applications of CPFBA are far-reaching. Further research is needed to explore the efficacy of CPFBA in the treatment of various types of cancer. Additionally, CPFBA could be used to study the role of DHODH in other cellular processes, such as DNA repair and cell cycle regulation. Finally, CPFBA could be used to synthesize novel small molecule inhibitors of DHODH for drug discovery.
Synthesemethoden
CPFBA can be synthesized from cyclopropylamine, 5-fluorobenzoic acid, and acetic anhydride in a five-step reaction. The first step involves the reaction of cyclopropylamine and 5-fluorobenzoic acid to form a cyclopropylaminocarbonyl-5-fluorobenzoic acid. This intermediate is then reacted with acetic anhydride to form the final product, CPFBA.
Eigenschaften
IUPAC Name |
2-[3-(cyclopropylcarbamoyl)phenyl]-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c18-12-4-7-14(15(9-12)17(21)22)10-2-1-3-11(8-10)16(20)19-13-5-6-13/h1-4,7-9,13H,5-6H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGZRYHAOIWPTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=C(C=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691737 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid | |
CAS RN |
1261914-61-7 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6409598.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%](/img/structure/B6409599.png)

![3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95%](/img/structure/B6409614.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95%](/img/structure/B6409621.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95%](/img/structure/B6409631.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%](/img/structure/B6409639.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%](/img/structure/B6409647.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95%](/img/structure/B6409650.png)